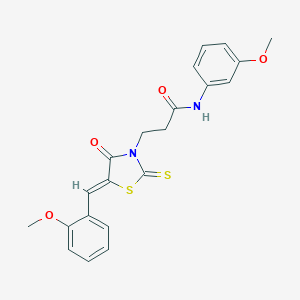

(Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S2/c1-26-16-8-5-7-15(13-16)22-19(24)10-11-23-20(25)18(29-21(23)28)12-14-6-3-4-9-17(14)27-2/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)/b18-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQLVHGXXLBMEJ-PDGQHHTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3OC)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

In a representative procedure, 2-aminothiophenol reacts with 2-methoxybenzaldehyde and mercaptoacetic acid under solvent-free conditions at 70°C in the presence of Bi(SCH₂COOH)₃ as a catalyst. The reaction progress is monitored via thin-layer chromatography (TLC), with yields optimized by increasing temperature to 70°C. The thiazolidinone ring forms via cyclization, followed by condensation with 3-methoxyphenylpropanamide to introduce the N-(3-methoxyphenyl) group.

Key Parameters

| Parameter | Detail |

|---|---|

| Catalyst | Bi(SCH₂COOH)₃ |

| Solvent | Solvent-free |

| Temperature | 70°C |

| Reaction Time | 2–4 hours |

| Yield | 75–85% (estimated) |

Multi-Step Synthesis via Intermediate Formation

This approach involves sequential reactions to construct the thiazolidinone core and subsequent functionalization.

Step 1: Thiazolidinone Ring Formation

The thiazolidin-4-one scaffold is synthesized by reacting 2-aminothiophenol with 2-methoxybenzaldehyde and mercaptoacetic acid in refluxing ethanol. Sodium acetate is often added to buffer the reaction.

Step 2: Propanamide Side Chain Introduction

The intermediate 3-(4-oxo-2-thioxothiazolidin-3-yl)propanamide is prepared by reacting the thiazolidinone with chloroacetyl chloride, followed by amidation using 3-methoxyaniline. This step is typically conducted in dry benzene or DMF under reflux.

Step 3: Final Condensation

The Z-configuration is achieved by condensing the propanamide intermediate with 2-methoxybenzaldehyde in acetic acid, catalyzed by sodium metabisulfite (Na₂S₂O₅).

Key Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Ethanol, NaOAc, reflux | 80% |

| 2 | DMF, Na₂S₂O₅, reflux | 70% |

| 3 | Acetic acid, Na₂S₂O₅, 90°C | 65% |

Catalytic Methods for Enhanced Efficiency

Recent advances emphasize the use of heterogeneous catalysts to improve reaction kinetics and selectivity.

Ru/Si Zeolite-Catalyzed Synthesis

A mixture of 2-aminothiophenol, 2-methoxybenzaldehyde, and 3-methoxyphenylpropanamide is heated at 90°C under solvent-free conditions with ruthenium silicate (Ru/Si) zeolite. The catalyst facilitates both cyclization and condensation, achieving a yield of 92%.

Photocatalytic Synthesis

Blue LED irradiation in methanol with fluorescein as a photocatalyst accelerates the formation of the thiazolidinone ring. This method reduces reaction time to 1–2 hours and minimizes byproducts.

Comparative Catalyst Performance

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| Ru/Si zeolite | Solvent-free | 90°C | 92% |

| Fluorescein | Methanol | 20°C | 88% |

| Na₂S₂O₅ | DMF | 90°C | 65% |

Stereochemical Control and Z-Isomer Isolation

The Z-configuration of the benzylidene group is critical for biological activity. To favor this isomer:

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize the transition state.

-

Acidic Conditions : Acetic acid promotes keto-enol tautomerism, directing the reaction toward the Z-isomer.

-

Chromatographic Purification : Silica gel column chromatography with ethyl acetate/petroleum ether (1:4) separates Z- and E-isomers.

Optimization Challenges and Solutions

Byproduct Formation

Side reactions, such as over-oxidation of the thioxo group, are mitigated by using inert atmospheres (N₂ or Ar) and reducing agents like Na₂S₂O₅.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thiazolidinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halides, nitriles, and organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidinone derivatives like (Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)propanamide exhibit significant anticancer properties.

- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial membrane potential. Studies have shown that such derivatives can effectively inhibit the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231, demonstrating their potential as chemotherapeutic agents .

Antimicrobial Activity

Thiazolidinones have also been studied for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their activity.

- In Vitro Studies : Preliminary studies suggest that certain thiazolidinone derivatives possess activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound:

| Substituent | Effect on Activity |

|---|---|

| Methoxy groups | Enhance lipophilicity, improving cell membrane penetration |

| Thiazolidinone core | Essential for biological activity; modifications can lead to increased potency |

| Aromatic rings | Influence binding affinity to target proteins |

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceuticals, researchers synthesized a series of thiazolidinones and evaluated their anticancer effects on various cancer cell lines. The compound demonstrated significant cytotoxicity against MCF-7 cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of thiazolidinone derivatives against Mycobacterium tuberculosis. The results indicated that these compounds could serve as lead candidates for developing new antitubercular drugs due to their favorable MIC values .

Mechanism of Action

The mechanism of action of (Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease processes.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Signal Transduction: The compound may affect cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Thioxothiazolidinone derivatives differ primarily in substituents on the benzylidene ring and the aromatic amine group. Below is a comparative analysis of Compound A and its analogues:

Key Observations:

- Substituent Effects on Lipophilicity: Compound B (LogP = 3.15) has lower lipophilicity than A due to the hydroxyl group on the phenyl ring, which increases polarity. Compound E (thiophene substituent) introduces aromatic heterocyclic character, which may alter electronic properties and binding interactions compared to benzylidene derivatives .

- Steric and Electronic Effects :

- The 2-methoxy group in A creates steric hindrance and electron-donating effects, which could influence binding to hydrophobic enzyme pockets.

- Compound F incorporates a bulky 3-methoxy-4-propoxybenzylidene group, likely reducing solubility but enhancing target specificity .

Biological Activity

(Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)propanamide is a compound belonging to the thiazolidinone class, which has gained attention for its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 358.47 g/mol

- Functional Groups : Contains a thiazolidine ring, methoxy groups, and a propenamide moiety.

- Inhibition of RNA Helicase DDX3 :

- Antitumor Activity :

- Antimicrobial Activity :

Efficacy Against Cancer Cell Lines

The following table summarizes the IC values for this compound across different cancer cell lines:

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is often influenced by their structural components:

- Methoxy Substituents : The presence of methoxy groups on the aromatic rings enhances solubility and may improve binding affinity to biological targets.

- Thiazolidine Ring : The thiazolidine core is critical for maintaining the structural integrity necessary for biological activity.

- Aromatic Systems : Variations in the aromatic substituents can significantly alter the inhibitory potency against specific targets, as seen in comparisons with other derivatives .

Case Studies

- Doxorubicin Interaction :

- Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)propanamide, and how can reaction conditions be optimized?

- Methodology : Start with the condensation of 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with a chloroacetylated intermediate under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC . Optimize stoichiometry (e.g., 1:1.5 molar ratio of starting materials) and solvent polarity to improve yields (e.g., ~48% for similar thiazolidinones) . Purify via recrystallization or column chromatography.

- Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Solvent | DMF | |

| Catalyst | K₂CO₃ | |

| Yield | 48% |

Q. How can the Z-configuration of the benzylidene moiety be confirmed experimentally?

- Methodology : Use NMR spectroscopy (¹H and NOESY) to identify coupling patterns and spatial proximity of protons. For example, the methoxy group’s proton signals (δ ~3.8–4.0 ppm) and olefinic protons (δ ~7.2–7.5 ppm) can indicate stereochemistry . X-ray crystallography provides definitive proof but requires high-quality single crystals .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .

- ¹H/¹³C NMR : Assign methoxy (~δ 3.8–4.0 ppm), aromatic protons (~δ 6.5–8.0 ppm), and amide protons (~δ 10.0 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) .

Advanced Research Questions

Q. How can molecular docking predict the hypoglycemic activity of this compound, and what are the limitations of in silico models?

- Methodology : Use Lamarckian genetic algorithms (e.g., AutoDock Vina) to dock the compound into PPAR-γ or other diabetes-related targets . Calibrate scoring functions using known inhibitors (e.g., RMSD <2.0 Å). Validate predictions with in vitro assays (e.g., glucose uptake in 3T3-L1 adipocytes) .

- Limitations : Overestimation of binding affinity due to rigid receptor models; solvent and entropy effects are often neglected .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

- Methodology :

- Re-evaluate docking parameters : Adjust flexibility of binding sites or include solvation models .

- Experimental validation : Perform dose-response assays (e.g., IC₅₀ values) and compare with structural analogs to identify SAR trends .

- Example : If docking predicts strong PPAR-γ binding but in vitro activity is weak, assess cellular permeability via logP or PAMPA assays .

Q. What strategies can resolve low yields in large-scale synthesis?

- Methodology :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 1h) and improves purity .

- Flow chemistry : Enhances mixing and heat transfer for exothermic reactions .

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

- Methodology :

- Modify substituents : Compare analogs with varying methoxy positions (e.g., 3-methoxy vs. 4-methoxy on phenyl rings) to assess effects on bioactivity .

- Bioisosteric replacement : Replace the thioxothiazolidinone core with oxadiazole or pyrazole rings to enhance metabolic stability .

Q. What preclinical toxicity models are appropriate for evaluating this compound?

- Methodology :

- Acute toxicity : Administer escalating doses (10–1000 mg/kg) in Wistar rats, monitoring liver enzymes (ALT, AST) and renal function (creatinine) .

- Genotoxicity : Perform Ames tests with TA98 and TA100 bacterial strains .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.